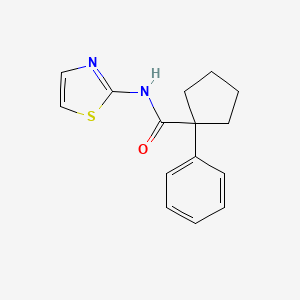

1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKNDYRHVWCOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate starting materials.

Coupling Reactions: The final step involves coupling the thiazole ring with the cyclopentane ring and the phenyl group through amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Techniques like microwave-assisted synthesis can be employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (Compound I, )

- Key Differences : Replaces the cyclopentane ring with a fluorinated benzene ring.

- Crystallography : The amide group is planar (r.m.s. deviation = 0.048 Å), forming dihedral angles of 35.28° with the benzene ring and 10.14° with the thiazole. Strong N–H···N hydrogen bonds create dimers, while weak C–H···O interactions extend into chains .

1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide (Compound 35, )

- Key Differences : Substitutes the phenyl group with a 3,4-dimethylphenylsulfonyl moiety and replaces thiazole with a 1,3,4-thiadiazole ring.

- Implications : The sulfonyl group increases polarity, while the thiadiazole (vs. thiazole) may alter hydrogen-bonding patterns due to additional nitrogen atoms.

Cyclopentane vs. Cyclopropane Derivatives

1-Phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide ()

- Key Differences : Cyclopropane ring instead of cyclopentane, with an isopropyl substituent on the thiazole.

Heterocyclic and Substituent Variations

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Key Differences : Replaces cyclopentane with an isoxazole ring.

- Implications : Isoxazole’s oxygen atom may participate in hydrogen bonding distinct from cyclopentane’s hydrophobic interactions.

1-Phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide ()

- Key Differences : Substitutes thiazole with a 3,4,5-trimethoxyphenyl group.

- Implications : Methoxy groups enhance hydrophilicity and may enable π-π stacking interactions absent in the thiazole derivative.

Biological Activity

1-Phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopentane ring substituted with a phenyl group and a thiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is , with a molecular weight of 272.38 g/mol. The compound's structure can be represented as follows:

The biological activity of 1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is primarily attributed to its interaction with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. This mechanism underlies its investigated applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic functions.

Antitumor Activity

The compound has been explored for its potential as an anticancer agent. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways. A structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxicity against specific cancer cell lines.

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| 1 | 1.61 ± 1.92 | A431 |

| 2 | 1.98 ± 1.22 | Jurkat |

| 3 (Doxorubicin) | <0.5 | Multiple Cell Lines |

Case Studies

In a study evaluating various thiazole derivatives, it was found that those with electron-donating groups on the phenyl ring exhibited enhanced antiproliferative activity compared to their counterparts without such modifications. For example, compound 13 showed equipotent activity against both Bcl-2 Jurkat and A431 cell lines when compared to doxorubicin, a standard chemotherapy drug.

Synthetic Routes

The synthesis of 1-phenyl-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide typically involves:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the reaction of α-haloketones with thiourea.

- Cyclopentane Ring Formation : Achieved via cyclization reactions.

- Coupling Reactions : Final amide bond formation between the thiazole and cyclopentane rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.